Product packaging for Dichloro Halosulfuron(Cat. No.:)

Dichloro Halosulfuron

Cat. No.: B13840341
M. Wt: 411.2 g/mol
InChI Key: NEZBDCUJUPZKCF-UHFFFAOYSA-N
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Description

Historical Context of Sulfonylurea Herbicides

The journey of sulfonylurea herbicides began in 1975 with their discovery by DuPont Crop Protection. nih.gov This class of herbicides marked a revolutionary step in crop protection technology, introducing a novel mode of action that targets the enzyme acetolactate synthase (ALS), which is crucial for plant growth. nih.govresearchgate.net The first commercialization of a sulfonylurea herbicide occurred in 1982 for use in wheat and barley crops. nih.gov

Academic Significance of Halosulfuron (B143276) in Contemporary Agroecosystems

Halosulfuron-methyl (B1672931), a prominent member of the sulfonylurea family, is a post-emergence herbicide valued for its effectiveness against sedges and certain broad-leaved weeds. researchgate.net Its mode of action, like other sulfonylureas, is the inhibition of the acetolactate synthase (AHAS) enzyme, which disrupts the biosynthesis of essential amino acids in susceptible plants. researchgate.netresearchgate.net

The academic significance of halosulfuron lies in its selective nature, allowing for weed control in various crops, including maize, sugarcane, and rice, as well as in turfgrass and ornamental settings, without causing harm to the desired plants. nih.govwikipedia.org Research has extensively documented its efficacy, particularly in managing problematic weeds like purple and yellow nutsedge. nih.gov Studies have explored its systemic properties, noting its absorption through both leaves and roots and subsequent translocation within the plant. researchgate.net

Evolution of Research Trajectories for Halosulfuron

Initial research on halosulfuron-methyl centered on establishing its efficacy and selectivity in various cropping systems. herts.ac.uk Subsequent research trajectories have broadened to address several key areas:

Weed Resistance Management: As with many herbicides, the potential for weed populations to develop resistance is a significant concern. Research has focused on understanding the mechanisms of resistance to ALS inhibitors and developing integrated weed management strategies to mitigate this issue.

Environmental Fate and Dissipation: Studies have investigated the behavior of halosulfuron-methyl in the environment, including its degradation in soil and potential for leaching. wikipedia.org Factors influencing its persistence, such as soil type, temperature, and moisture, have been a key area of investigation. wikipedia.org

Phytotoxicity and Crop Safety: Research has been conducted to determine the tolerance of various crops to halosulfuron-methyl and to identify any potential for injury under specific conditions.

Formulation and Adjuvant Technology: Efforts have been made to optimize the performance of halosulfuron-methyl through improved formulations and the use of adjuvants to enhance its uptake and efficacy.

The "Dichloro Halosulfuron" Question

A search for the specific term "this compound" yields a listing from a chemical supplier with the molecular formula C11H12Cl2N6O5S. This formula differs from that of the well-documented halosulfuron and its methyl ester, which are mono-chlorinated compounds. However, a comprehensive review of scientific literature, patent databases, and regulatory documents does not provide any substantial information on the synthesis, properties, or herbicidal activity of a "this compound."

This lack of data prevents a scientifically accurate discussion on its historical context, academic significance, or research evolution as a distinct compound. It is plausible that "this compound" may be a developmental code, a non-commercialized research chemical, or a misnomer for another compound. Without further peer-reviewed data, any detailed exposition on this specific chemical would be speculative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12Cl2N6O5S B13840341 Dichloro Halosulfuron

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12Cl2N6O5S

Molecular Weight

411.2 g/mol

IUPAC Name

1-(4,5-dichloro-2-methylpyrazol-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea

InChI

InChI=1S/C11H12Cl2N6O5S/c1-19-9(7(12)8(13)17-19)25(21,22)18-11(20)16-10-14-5(23-2)4-6(15-10)24-3/h4H,1-3H3,(H2,14,15,16,18,20)

InChI Key

NEZBDCUJUPZKCF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)Cl)Cl)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC

Origin of Product

United States

Mechanisms of Action and Physiological Responses in Plants

Biochemical Target Site Interaction

The primary target of dichloro halosulfuron (B143276) at the molecular level is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). cornell.edu This enzyme plays a critical role in the biosynthesis of essential amino acids.

Dichloro halosulfuron acts as a potent inhibitor of the acetolactate synthase (ALS) enzyme. cornell.edubiorxiv.org This inhibition is the foundational step in its herbicidal activity. The herbicide binds to the ALS enzyme, preventing it from carrying out its normal catalytic function. biorxiv.orgnih.gov This blockage of the enzymatic pathway is highly specific. In some cases, resistance to halosulfuron has been observed in weed biotypes due to a single amino acid substitution, such as the Tryptophan 574 to Leucine change in the ALS gene, which makes the enzyme significantly less sensitive to the herbicide. weedscience.orgnih.gov For instance, in resistant yellow nutsedge, the ALS enzyme was found to be 2540 times less responsive to halosulfuron compared to the susceptible biotype. nih.gov

Herbicide Uptake and Translocation within Plant Systems

For this compound to be effective, it must first enter the plant and then move to its site of action in the meristematic tissues. This process involves both foliar and root absorption, followed by systemic transport through the plant's vascular network. agropages.comepa.gov

This compound is rapidly absorbed through the leaves of plants. cornell.eduagropages.com The waxy cuticle of the leaf surface presents a barrier, but the herbicide is capable of penetrating this layer. pressbooks.pub Studies have shown that the majority of the applied herbicide can be absorbed within 24 hours. agropages.com The rate and extent of foliar absorption can be influenced by environmental factors and the specific characteristics of the plant's leaf surface. pressbooks.pubcambridge.org For example, research on ¹⁴C-labeled halosulfuron showed that absorption increased over time, with 10% of the applied amount absorbed at 6 hours and 74% by 96 hours after treatment. researchgate.net

In addition to foliar uptake, this compound can also be absorbed by the roots from the soil. agropages.comregulations.gov Once absorbed by either the roots or leaves, the herbicide is translocated systemically throughout the plant. google.comgoogleapis.com This systemic movement ensures that the herbicide reaches the active growing points (meristems), where the inhibition of ALS has the most significant impact. cornell.edu

This compound is translocated via both the xylem and phloem vascular systems. cornell.edu Transport in the xylem, which primarily moves water and minerals from the roots to the rest of the plant, is a largely passive, unidirectional process. letstalkacademy.comyoutube.com In contrast, transport in the phloem, which moves sugars and other organic molecules from source tissues (like leaves) to sink tissues (like roots and growing points), is an active, bidirectional process. letstalkacademy.comlibretexts.orgsavemyexams.com The ability of this compound to move in both vascular systems allows for its thorough distribution throughout the plant, ensuring it reaches the meristematic tissues where it can effectively inhibit amino acid synthesis and cause plant death. cornell.eduusp.br

Data Tables

Table 1: Absorption of ¹⁴C-Halosulfuron Over Time

Time After Treatment (Hours)Percentage of Applied ¹⁴C-Halosulfuron Absorbed
610%
1225%
2437%
4857%
9674%

Source: Adapted from research on ¹⁴C-halosulfuron absorption in grafted eggplant and tomato. researchgate.net

Table 2: Translocation of ¹⁴C-Halosulfuron in Tomato and Eggplant Seedlings

Plant PartPercentage of Applied ¹⁴C-Halosulfuron Translocated
Scion-shoot0.33% - 2.66%
Rootstock-shoot0.06% - 0.54%
Root0.24% - 0.56%

Source: Adapted from a study on ¹⁴C-halosulfuron translocation, showing minimal but increasing movement to other plant parts over 96 hours. researchgate.net

Molecular and Cellular Responses in Susceptible Biotypes

Growth Inhibition and Meristematic Area Effects

This compound, a member of the sulfonylurea class of herbicides, acts as a potent inhibitor of plant growth, particularly in susceptible species. cornell.eduwikipedia.org Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). cornell.eduwikipedia.org This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. cornell.edu The inhibition of ALS halts the production of these essential amino acids, leading to a cessation of protein synthesis and, consequently, cell division and plant tissue growth. umn.edu

This disruption of amino acid synthesis has a profound and rapid impact on the meristematic areas of the plant, which are regions of active cell division and growth. Within a few hours of application, the growth of treated susceptible plants is inhibited. cornell.edu This inhibition prevents the weed from competing with the crop for resources. cornell.edu The meristematic tissues, including the growing points of shoots and roots, are particularly affected, leading to a general stunting of the plant. wikipedia.orgncsu.edu In some cases, this can manifest as abnormal development, such as twisting of the plant. vt.edu

Chlorosis and Necrosis Development

Following the initial growth inhibition, susceptible plants treated with this compound exhibit visible symptoms of chlorosis and necrosis. cornell.eduncsu.edu Chlorosis, the yellowing of plant tissue due to a lack of chlorophyll (B73375), typically appears first in the meristematic areas. cornell.edunzpps.org This is often observed as a pale green to yellow blotching on the leaves emerging from the whorl. nzpps.org

As the effects of the herbicide progress, the chlorosis becomes more generalized, spreading throughout the foliage. cornell.edu This is followed by necrosis, which is the death of plant tissue. cornell.edu Necrosis also begins in the meristematic regions and then extends to other parts of the plant. cornell.eduncsu.edu The combination of severe chlorosis and necrosis ultimately leads to the death of the susceptible plant, typically within one to two weeks of treatment. cornell.eduagroconsultasonline.com In some instances, high concentrations of the herbicide can lead to more rapid and severe symptoms, including chloroplast damage and membrane leakage, which contribute to the necrotic process. frontiersin.org

Basis of Differential Selectivity in Crop Species

The selective action of this compound, which allows it to control susceptible weeds in tolerant crop species, is primarily based on the differential rates at which the herbicide is metabolized by different plants. cornell.eduusda.gov

Differential Metabolic Degradation in Tolerant Species

Tolerant crop species, such as corn and wheat, possess the ability to rapidly metabolize this compound into non-phytotoxic compounds. cornell.eduresearchgate.net This metabolic degradation occurs at a significantly faster rate in tolerant plants compared to susceptible ones. researchgate.net Research has shown that the metabolic half-life of sulfonylurea herbicides in tolerant crops can be as short as 1 to 5 hours, whereas in sensitive species, it can exceed 20 hours. researchgate.net

The primary metabolic pathway in tolerant species like corn involves the hydroxylation of the pyrimidine (B1678525) ring, followed by a rapid conjugation with glucose. researchgate.net In wheat, a different pathway, O-demethylation of the methoxy (B1213986) group on the pyrimidine ring, is predominant. researchgate.net These modifications render the herbicide inactive, allowing the crop to survive and grow. In contrast, susceptible species like soybean show very little metabolism of the herbicide, leading to the accumulation of the phytotoxic parent compound and subsequent plant death. researchgate.net

Enzyme-Mediated Detoxification Mechanisms in Crop Plants

The metabolic degradation of this compound in tolerant crops is facilitated by specific enzyme systems. This detoxification process generally occurs in phases. Phase I involves the initial conversion of the herbicide molecule into a more hydrophilic form, often through oxidation reactions catalyzed by enzymes like cytochrome P450 monooxygenases (P450s). usda.govbioone.org

Following this initial modification, the molecule enters Phase II, where it is conjugated with endogenous molecules such as glucose or glutathione (B108866). usda.govbioone.org This conjugation is catalyzed by enzymes like glucosyltransferases and glutathione S-transferases (GSTs). bioone.orgcambridge.org These conjugation reactions further increase the water solubility of the herbicide metabolite and reduce its toxicity. bioone.org Finally, in Phase III, the conjugated metabolites are transported and sequestered into vacuoles or incorporated into cell wall components, effectively removing them from sites of metabolic activity. usda.gov

The expression and activity of these detoxification enzymes, particularly P450s and GSTs, are significantly higher in tolerant crop species. frontiersin.org This enhanced enzymatic capacity is a key factor in their ability to rapidly metabolize and detoxify this compound, forming the basis of its selective use in agriculture. usda.govcambridge.org

Environmental Fate and Transformation Pathways

Degradation in Soil Environments

The breakdown of Dichloro Halosulfuron (B143276) in soil is a multifaceted process involving chemical hydrolysis and microbial metabolism, with rates varying based on soil properties.

Chemical hydrolysis is a significant pathway for the degradation of Dichloro Halosulfuron. The rate of this process is highly dependent on the pH of the soil. epa.gov Generally, hydrolysis is faster in both acidic and alkaline conditions compared to neutral pH. usda.govnih.gov

Under acidic conditions (e.g., pH 5), the primary degradation mechanism involves the cleavage of the sulfonylurea bridge. epa.gov This leads to the formation of separate ring structures. Conversely, under alkaline conditions (e.g., pH 9), a different mechanism dominates, involving the elimination of sulfur dioxide and a carboxamide group, followed by a rearrangement to form a bridged product. epa.gov The half-life of this compound due to hydrolysis can range from approximately 17.6-19.5 hours at pH 9 to 24-28.9 days at pH 5. epa.gov

Table 1: Hydrolysis Half-life of this compound at Different pH Levels

Under aerobic conditions, biodegradation is an important degradation process for this compound. epa.gov The persistence of the compound in soil, as measured by its half-life, varies depending on the soil type. For instance, in laboratory studies, aerobic soil metabolism half-lives of 11 and 16 days have been reported in two different soils. epa.gov Field dissipation studies have shown a wider range of half-lives, from 4 to 81 days. epa.gov In a Sable silty clay loam soil, the half-life was reported as 13.7-18.3 days, while in a Sarpy sandy loam soil, it was 8.3-13.6 days. epa.gov Mineralization to carbon dioxide has been observed, particularly in alkaline soils. epa.gov

In anaerobic soil environments, hydrolysis appears to be the predominant degradation pathway. epa.gov Studies on anaerobic aquatic metabolism, which can provide insights into anaerobic soil processes, show that the majority of the compound remains in the water phase and degrades via hydrolysis. epa.gov Reported half-lives in a clay loam soil under anaerobic aquatic conditions ranged from 18.8 to 27.2 days. epa.gov

The degradation of this compound in soil results in the formation of several metabolites. The primary degradates identified in both acidic and alkaline soils include aminopyrimidine and 3-chlorosulfonamide ester, which result from the cleavage of the sulfonylurea bridge. epa.gov Other observed metabolites include 3-chlorosulfonamide acid, this compound acid, and this compound guanidine (B92328). epa.gov In alkaline soils, a rearrangement ester is also a notable degradate. epa.gov Some of these degradates, such as aminopyrimidine and 3-chlorosulfonamide ester, are considered to be resistant to further degradation. epa.gov

Degradation in Aquatic Environments

The fate of this compound in water is primarily governed by chemical hydrolysis, with its stability being significantly influenced by the pH of the water.

Similar to soil environments, hydrolysis is a key degradation process for this compound in aqueous solutions, and its rate is strongly pH-dependent. usda.govnih.gov The hydrolysis is significantly faster in both acidic and basic solutions compared to neutral conditions. usda.govnih.gov At pH 5, the half-life has been reported to be between 24 and 28.9 days, while at pH 7, it is between 13.9 and 14.9 days. epa.gov In alkaline conditions at pH 9, the hydrolysis is much more rapid, with a half-life of 17.6 to 19.5 hours. epa.gov The degradation pathways in aqueous solutions mirror those in soil, with sulfonylurea bridge cleavage occurring in acidic to neutral conditions and a bridge contraction rearrangement occurring in alkaline conditions. usda.govnih.gov

Table 2: Mentioned Compounds

Photolysis Processes

Photodegradation, the breakdown of compounds by light, is generally not considered a primary dissipation route for halosulfuron. epa.govapvma.gov.au Studies have shown that halosulfuron-methyl (B1672931) is relatively stable to photolysis both in solution and on soil surfaces. apvma.gov.au While direct photolysis, the process where a molecule absorbs light and undergoes a reaction, is possible for pesticides that have a UV-visible absorption at wavelengths greater than 290 nm, it is a minor decomposition process for sulfonylureas like halosulfuron. usda.govnih.gov The primary mechanisms for the environmental breakdown of halosulfuron are chemical hydrolysis and microbial degradation. usda.gov

Identification of Aqueous Degradation Products

The degradation of halosulfuron in aqueous environments is primarily driven by hydrolysis, a chemical reaction with water. This process is pH-dependent and results in the cleavage of the sulfonylurea bridge, leading to the loss of herbicidal activity. usda.govresearchgate.net

Several degradation products have been identified in aqueous and soil metabolism studies. The main metabolites include:

3-chlorosulfonamide ester epa.gov

Aminopyrimidine epa.gov

3-chlorosulfonamide acid epa.gov

MON 12000 acid epa.gov

MON 12000 guanidine epa.gov

MON 12000 rearrangement ester epa.gov

Under anaerobic aquatic conditions, hydrolysis is the predominant degradation pathway. epa.gov In these conditions, the majority of the radioactivity has been observed to be associated with the pond water, with reported half-lives ranging from 18.8 to 27.2 days in a clay loam soil at pH 7. epa.gov The formation of a "rearrangement ester" is more favored in homogeneous aqueous solutions than in heterogeneous soil media, which may account for the smaller amounts of this product found in alkaline soils. epa.gov

Volatilization and Mobility in Environmental Compartments

The movement of this compound between air, water, and soil is a key aspect of its environmental fate. This is influenced by its partitioning behavior, leaching potential, and sorption characteristics.

Air-Water Partitioning

Leaching Potential in Soil Profiles

Leaching is the process by which a substance moves downward through the soil profile with percolating water. unl.edu Halosulfuron has been shown to be mobile in soil. chemijournal.com Its leaching potential is influenced by several factors, including soil type, pH, and the amount of rainfall or irrigation. unl.eduusda.gov

Table 1: Factors Influencing Herbicide Leaching Potential

Factor Influence on Leaching
Solubility Higher solubility increases leaching potential. unl.edu
Soil Adsorption Lower adsorption increases leaching potential. unl.edu
Persistence (Half-life) Longer half-life increases leaching potential. unl.edu
Soil Texture Leaching is generally higher in sandy soils compared to clay soils. usda.gov
Rainfall/Irrigation Increased water movement through the soil profile increases leaching. unl.edu

| Soil pH | Affects solubility and adsorption; for some herbicides, higher pH increases mobility. usda.gov |

Sorption Dynamics in Soil

Sorption is the process where a chemical binds to soil particles. This process is crucial as it affects the availability of the pesticide for degradation, uptake by plants, and movement through the soil. researchgate.net The sorption of halosulfuron-methyl is influenced by soil properties, particularly organic carbon content and pH. researchgate.netnih.gov

Sorption is generally higher in soils with higher organic carbon content. researchgate.netnih.gov It is inversely correlated with soil pH, meaning that as the pH of the soil increases, the sorption of halosulfuron decreases. researchgate.netnih.gov Clay content has also been identified as an important factor in determining the extent of herbicide adsorption. nih.gov The Freundlich equation is often used to describe the sorption isotherms of pesticides like halosulfuron-methyl in soil. researchgate.net

Table 2: Soil Properties Affecting Halosulfuron Sorption

Soil Property Effect on Sorption
Organic Carbon Content Positively correlated; higher organic carbon leads to higher sorption. researchgate.net
Soil pH Inversely correlated; higher pH leads to lower sorption. researchgate.net
Clay Content Can be an important factor in determining adsorption. nih.gov

| Cation Exchange Capacity | No significant correlation observed for halosulfuron-methyl. researchgate.net |

Herbicide Resistance Mechanisms in Weed Populations

Classification of Resistance Mechanisms

Weed populations can develop resistance to herbicides through various biological pathways. These adaptations are generally classified based on whether they involve a modification of the herbicide's direct molecular target within the plant.

Target-Site Resistance (TSR)

Target-site resistance (TSR) occurs when genetic modifications alter the herbicide's target protein, reducing or eliminating the herbicide's ability to bind to it and exert its phytotoxic effect. unl.edunih.gov For acetolactate synthase (ALS) inhibitors like halosulfuron (B143276), this resistance is primarily focused on the ALS enzyme itself.

The most prevalent mechanism of resistance to ALS-inhibiting herbicides involves specific point mutations in the ALS gene. researchgate.netpressbooks.pub These single nucleotide polymorphisms result in amino acid substitutions at critical positions within the ALS enzyme, which is essential for the biosynthesis of branched-chain amino acids. unl.eduresearchgate.net The altered enzyme structure prevents the herbicide molecule from binding effectively, thus allowing the enzyme to function even in the presence of the herbicide.

Research has identified several key amino acid positions in the ALS protein where substitutions can confer resistance. While not all mutations provide resistance to every ALS-inhibiting herbicide, they often result in cross-resistance to multiple herbicides within the same chemical family and sometimes across different families that share the same mode of action. For instance, a study on Cyperus amuricus resistant to imazethapyr (B50286) also demonstrated cross-resistance to halosulfuron. Sequencing of the ALS gene in these resistant plants revealed a tryptophan-to-leucine substitution at position 574 (Trp574Leu), which was responsible for the resistance phenotype. researchgate.net Other mutations at positions such as Proline-197 (Pro-197), Alanine-122 (Ala-122), Aspartate-376 (Asp-376), and Serine-653 (Ser-653) are also frequently implicated in resistance to sulfonylurea herbicides. pressbooks.pubresearchgate.netnih.gov The specific mutation dictates the pattern and level of resistance to different ALS inhibitors. nih.gov

Table 1: Common ALS Gene Mutations Conferring Resistance to ALS-Inhibiting Herbicides

Mutation SiteAmino Acid SubstitutionHerbicide Class ResistanceReference
Trp-574Leucine (Leu)Sulfonylureas, Imidazolinones researchgate.netnih.gov
Pro-197Alanine, Arginine, Gln, Leu, Ser, ThrSulfonylureas nih.govfrontiersin.org
Ala-122Threonine, Valine, AsparagineImidazolinones researchgate.net
Asp-376Glutamate (Glu)Sulfonylureas, Imidazolinones, and others researchgate.net
Ser-653Asparagine (Asn)Imidazolinones pressbooks.pub

A less common, yet significant, TSR mechanism is the overexpression or duplication of the target gene. mdpi.com In this scenario, the plant produces an elevated amount of the target enzyme, in this case, the ALS enzyme. Although the individual enzyme molecules may still be susceptible to the herbicide, their sheer numbers overwhelm the herbicide at standard application rates. A certain amount of the enzyme remains unbound and functional, allowing the plant to continue producing essential amino acids and survive.

For example, studies on Digitaria sanguinalis resistant to the ALS inhibitor nicosulfuron (B1678754) have identified cases where resistance is not due to a target-site mutation but rather to an increased expression of the ALS gene. In one such case, the ALS gene expression in the resistant population was over two times higher than in the susceptible population following herbicide treatment. frontiersin.orgnih.gov This overexpression was induced by the herbicide application itself and was not a result of an increase in the ALS gene copy number. frontiersin.orgnih.gov While specific research on halosulfuron is limited, this mechanism of induced gene expression is a documented form of resistance to other sulfonylurea herbicides and represents a potential pathway for the evolution of resistance to Dichloro Halosulfuron. frontiersin.orgfrontiersin.org

Non-Target-Site Resistance (NTSR)

Non-target-site resistance (NTSR) encompasses mechanisms that prevent a lethal dose of the herbicide from reaching its target site. mdpi.com These mechanisms are generally more complex and can confer resistance to multiple herbicides with different modes of action.

One of the most critical NTSR mechanisms is the enhanced metabolic degradation of the herbicide. mdpi.com Resistant plants can more rapidly detoxify the herbicide into non-toxic or less toxic compounds before it can reach the ALS enzyme in sufficient quantities. This metabolic resistance is often polygenic, involving several enzyme families. mdpi.com

A primary group of enzymes involved in the metabolic detoxification of many herbicides, including ALS inhibitors, is the cytochrome P450 monooxygenases (P450s). nih.govnih.gov This large and diverse family of enzymes catalyzes oxidative reactions that are the first step in the degradation (Phase I metabolism) of many foreign compounds, including herbicides. mdpi.com In resistant weeds, certain P450 genes may be constitutively overexpressed or induced upon herbicide exposure, leading to a faster rate of herbicide breakdown. nih.govnih.gov

The involvement of P450s in resistance to sulfonylurea herbicides has been demonstrated in numerous weed species. nih.govbohrium.comconicet.gov.ar For instance, in a population of Lolium perenne resistant to the sulfonylurea herbicide iodosulfuron, pre-treatment with a known P450 inhibitor significantly reduced the level of resistance, confirming the role of enhanced P450-mediated metabolism. bohrium.comfigshare.com Similarly, P450 inhibitors like malathion (B1675926) and piperonyl butoxide (PBO) have been shown to partially reverse resistance to nicosulfuron in Digitaria sanguinalis, indicating that P450 activity is a key component of the resistance mechanism. frontiersin.orgnih.gov While direct evidence for this compound metabolism by specific P450s is an area of ongoing research, the well-documented role of these enzymes in detoxifying other structurally similar sulfonylurea herbicides strongly suggests their involvement in NTSR to halosulfuron. bohrium.comconicet.gov.ar

Enhanced Metabolic Degradation
Involvement of Glutathione (B108866) S-Transferases (GSTs) and Glucosyl Transferases

Enhanced metabolic detoxification is a primary mechanism of non-target-site herbicide resistance. researchgate.net Within this category, Glutathione S-Transferases (GSTs) and Glucosyl Transferases (GTs) play a significant role by catalyzing the detoxification of herbicides. nih.govnih.gov

GSTs are a diverse family of enzymes that detoxify herbicides by conjugating them with the tripeptide glutathione, rendering them more water-soluble and less toxic. uppersouthplatte.org This process facilitates their subsequent sequestration into vacuoles or cell walls. The overexpression of specific GSTs has been linked to resistance against multiple herbicide classes. nih.gov For instance, research has demonstrated that a phi (F) class GST, AmGSTF1, is a key factor in multiple-herbicide resistance in black-grass (Alopecurus myosuroides), a problematic weed in cereal crops. nih.gov Similarly, in waterhemp (Amaranthus tuberculatus), GSTs, along with cytochrome P450s, are implicated in metabolizing S-metolachlor. advancedsciencenews.com While direct evidence for halosulfuron is being researched, the established role of GSTs in detoxifying other herbicides, such as atrazine (B1667683), suggests a probable mechanism for resistance to sulfonylureas as well. uppersouthplatte.org

Glucosyl Transferases (GTs) also contribute to herbicide metabolism by glycosylating the herbicide molecule, which involves adding a glucose moiety. This action increases the herbicide's polarity and water solubility, which typically reduces its phytotoxicity and facilitates its transport to and sequestration within the vacuole. Transcriptomic studies in resistant weeds have often identified the upregulation of GT genes as a key component of the resistance mechanism. nih.gov

Reduced Herbicide Absorption and Translocation

For a herbicide to be effective, it must be absorbed by the plant and translocated to its site of action. frontiersin.org Some resistant weed biotypes have evolved mechanisms to limit one or both of these processes. nih.gov

Reduced absorption can occur due to modifications in the plant's cuticle, such as increased wax content, which creates a more formidable barrier to herbicide entry. ucdavis.edu However, a more commonly observed mechanism is reduced translocation. frontiersin.org Once absorbed, the herbicide's movement away from the point of entry to other parts of the plant is restricted. ucdavis.edu Autoradiography studies using radiolabeled herbicides have provided clear evidence of this phenomenon. In resistant biotypes of prickly lettuce, for example, reduced translocation of 14C-labeled 2,4-D from the treated leaves was observed compared to susceptible biotypes. frontiersin.org Similar patterns have been noted in other species, where the herbicide remains concentrated in the treated leaf, preventing it from reaching the meristematic tissues where it exerts its phytotoxic effects. frontiersin.orgdoaj.org This restricted movement is often linked to enhanced metabolism or sequestration within the treated leaf. frontiersin.org

Sequestration Mechanisms

Sequestration is a mechanism whereby the herbicide, or its metabolized conjugates, is compartmentalized away from its target site, typically within the cell's vacuole. nih.gov This process effectively isolates the toxic compound, preventing it from interfering with vital cellular processes. frontiersin.org

Vacuolar sequestration is a well-documented NTSR mechanism for various herbicides, including glyphosate. nih.gov The process often involves transporters on the vacuolar membrane (tonoplast) that actively pump the herbicide or its metabolites into the vacuole. This mechanism is frequently coupled with metabolic detoxification; for example, the glutathione or glucose conjugates of a herbicide, formed by GSTs or GTs, are often the substrates for these vacuolar pumps. nih.gov Autoradiogram studies that show restricted movement of a herbicide within a plant can be indicative of rapid sequestration in the cells of the treated area. uppersouthplatte.org

Evolutionary Dynamics of Halosulfuron Resistance

The evolution of herbicide resistance in weed populations is a compelling example of rapid adaptation driven by strong selection pressure. umich.eduresearchgate.net The repeated use of a single herbicide or herbicides with the same mode of action selects for rare, naturally occurring individuals with traits that allow them to survive the chemical application. researchgate.net These survivors reproduce, passing the resistance traits to their offspring, leading to a gradual increase in the frequency of resistant individuals within the population. ucdavis.edu

The genetic basis for resistance can be simple, arising from a mutation in a single gene (target-site resistance), or complex and polygenic, involving multiple genes that contribute to non-target-site resistance. nih.gov NTSR is thought to evolve from pre-existing stress response pathways within the plant, with selection acting on standing genetic variation at numerous gene loci. nih.govucdavis.edu

Cross-Resistance Patterns

Cross-resistance occurs when a weed population develops resistance to a specific herbicide and, as a result, also becomes resistant to other herbicides with the same mode of action, even if they have not been previously exposed to them. hracglobal.com This is a common phenomenon with herbicides that inhibit the acetolactate synthase (ALS) enzyme, such as sulfonylureas like halosulfuron.

Resistance to ALS inhibitors is frequently caused by a mutation in the ALS gene, which alters the herbicide's binding site on the enzyme. hracglobal.com A single mutation can confer varying levels of resistance to different chemical families of ALS inhibitors (e.g., sulfonylureas, imidazolinones, triazolopyrimidines). hracglobal.com For example, a Cyperus difformis population in Korea confirmed to be resistant to the sulfonylurea imazosulfuron (B37595) also exhibited cross-resistance to other sulfonylureas (bensulfuron-methyl, cyclosulfamuron, pyrazosulfuron-ethyl) and an imidazolinone (imazapyr). nih.govbohrium.com This demonstrates that a single resistance mechanism can provide broad resistance across a class of herbicides. Non-target-site mechanisms, such as enhanced metabolism, can also lead to unpredictable cross-resistance patterns. researchgate.net

Table 1: Cross-Resistance Patterns in a Sulfonylurea-Resistant Cyperus difformis Biotype This table is interactive. You can sort the data by clicking on the column headers.

Herbicide Chemical Family Mode of Action Resistance Status
Imazosulfuron Sulfonylurea ALS Inhibitor Resistant
Bensulfuron-methyl Sulfonylurea ALS Inhibitor Cross-Resistant
Cyclosulfamuron Sulfonylurea ALS Inhibitor Cross-Resistant
Pyrazosulfuron-ethyl Sulfonylurea ALS Inhibitor Cross-Resistant
Bispyribac-sodium Pyrimidinyl Thiobenzoate ALS Inhibitor Cross-Resistant
Imazapyr Imidazolinone ALS Inhibitor Cross-Resistant
Imazaquin Imidazolinone ALS Inhibitor Susceptible

Data sourced from studies on a resistant Cyperus difformis accession. nih.govbohrium.com

Multiple Resistance Development

Multiple resistance is a more complex and challenging scenario where a weed population evolves resistance to two or more herbicides with different modes of action. hracglobal.com This can occur through the accumulation of different resistance mechanisms (e.g., both target-site and non-target-site resistance) within the same individual plant or population. nih.govhracglobal.com

For instance, a population of little seed canary grass (Phalaris minor) in India has developed multiple resistance to herbicides targeting three different sites of action: photosystem II, acetyl-CoA carboxylase (ACCase), and ALS. ppqs.gov.in The development of multiple resistance is often the result of sequential selection, where different herbicides are used over time, selecting for various resistance traits. hracglobal.com A weed biotype might first evolve resistance to an ALS inhibitor like halosulfuron, and subsequent use of an ACCase inhibitor to control the resistant population could then select for individuals also resistant to that mode of action. Enhanced metabolic detoxification, driven by enzymes like cytochrome P450s and GSTs, is a common mechanism underlying multiple resistance, as these enzymes can often degrade a wide range of chemical compounds. researchgate.netnih.gov

Research Methodologies for Resistance Characterization

Identifying and understanding herbicide resistance requires a combination of biological, biochemical, and molecular techniques. These methodologies are crucial for confirming resistance, elucidating the underlying mechanisms, and developing effective management strategies. researchgate.net

Table 2: Common Methodologies for Characterizing Herbicide Resistance This table is interactive. You can sort the data by clicking on the column headers.

Methodology Purpose Description Key Findings
Whole-Plant Bioassay Confirm resistance and quantify the level of resistance. Seeds from suspected resistant and known susceptible populations are grown and treated with a range of herbicide doses. Plant survival or biomass reduction is measured. Determines the Resistance Index (RI) or the dose required for 50% growth reduction (GR50), providing a quantitative measure of resistance. mdpi.comresearchgate.net
Enzyme Activity Assay Determine if resistance is due to an altered target site. The target enzyme (e.g., ALS for halosulfuron) is extracted from resistant and susceptible plants and its activity is measured in the presence of the herbicide. A higher concentration of herbicide needed to inhibit the enzyme from the resistant plant indicates target-site resistance. nih.govbohrium.com
Molecular Sequencing Identify specific mutations conferring target-site resistance. The gene encoding the target protein (e.g., the ALS gene) is sequenced from resistant and susceptible plants to identify mutations. Pinpoints specific amino acid substitutions (e.g., Pro-197 or Trp-574 in ALS) responsible for resistance. researchgate.netmdpi.com
Metabolism Studies Investigate the role of enhanced detoxification. Plants are treated with a radiolabeled herbicide (e.g., 14C-halosulfuron). The rate of herbicide breakdown and the identity of metabolites are analyzed using techniques like HPLC or LC-MS/MS. mdpi.comnih.gov Faster metabolism of the herbicide in resistant plants compared to susceptible ones indicates metabolic resistance.
Synergist Studies Implicate specific enzyme families in metabolic resistance. Plants are treated with the herbicide alone or in combination with a synergist, which is a chemical that inhibits a specific class of metabolic enzymes (e.g., malathion for P450s). If the synergist restores the herbicide's effectiveness against the resistant population, it confirms the involvement of that enzyme family in the resistance mechanism. advancedsciencenews.comresearchgate.net

| Transcriptomics (RNA-Seq) | Identify candidate genes involved in non-target-site resistance. | The expression levels of all genes are compared between resistant and susceptible plants, with or without herbicide treatment. | Identifies the upregulation of genes encoding detoxification enzymes (P450s, GSTs, GTs) or transporters in resistant plants. nih.govmdpi.com |

Dose-Response Bioassays

Dose-response bioassays are fundamental experiments in herbicide resistance research. researchgate.net These assays quantify the level of resistance in a weed population by exposing plants to a range of herbicide concentrations and measuring the subsequent biological response, such as biomass reduction or survival rate. researchgate.netmdpi.com By comparing the dose required to achieve a certain level of control (e.g., 50% growth reduction, or GR₅₀) in a suspected resistant population to that of a known susceptible population, a resistance index (RI) can be calculated.

A study screening for resistance in cleavers (Galium aparine) populations between 2017 and 2020 found varying levels of resistance to halosulfuron-methyl (B1672931). The percentage of populations exhibiting resistance fluctuated annually, indicating the dynamic nature of resistance evolution in field conditions. researchgate.net

Table 1: Frequency of Halosulfuron-Methyl Resistant Cleavers Populations (2017-2020) This interactive table provides data on the percentage of tested cleavers populations found to be resistant to halosulfuron-methyl over a four-year period. Source: researchgate.net

Year Percentage of Resistant Populations (%)
2017 26.67
2018 27.27
2019 50.00

Absorption and Translocation Studies

Differential absorption and translocation can contribute to herbicide tolerance, although they are less commonly the primary mechanism for high-level resistance to ALS inhibitors. These studies typically use a radiolabeled form of the herbicide (e.g., ¹⁴C-halosulfuron) to trace its movement throughout the plant.

Research comparing white bean (Phaseolus vulgaris), which has a degree of tolerance, and the more sensitive adzuki bean (Vigna angularis) provides insight into these processes. In adzuki bean, both the rate and total amount of halosulfuron-methyl absorption were greater than in white bean. proquest.com Furthermore, more of the absorbed herbicide was translocated to other parts of the plant, including the apex and roots, in the susceptible adzuki bean. proquest.com In contrast, studies on other species like cucumber, summer squash, pitted morningglory, and velvetleaf showed that none of the species translocated more than 23% of the absorbed halosulfuron out of the treated leaf, with negligible amounts moving towards the roots. rutgers.edu

Table 2: Comparative Absorption and Translocation of Halosulfuron This interactive table summarizes the differences in herbicide uptake and movement between the tolerant white bean and the susceptible adzuki bean. Source: proquest.com

Parameter White Bean (Tolerant) Adzuki Bean (Susceptible)
Max. Herbicide Absorption 65.3% 75.7%
Time to 90% Absorption (t₉₀) 40.1 hours 26.2 hours

| Max. Translocation out of Treated Leaf | 12.1% | 17.7% |

Metabolite Profiling in Resistant vs. Susceptible Biotypes

Enhanced metabolism is a significant non-target-site resistance (NTSR) mechanism. nih.gov This involves the rapid detoxification of the herbicide into non-toxic metabolites before it can reach its target site, the acetolactate synthase (ALS) enzyme. Metabolite profiling, often using techniques like liquid chromatography-mass spectrometry (LC-MS), compares the metabolic products in resistant and susceptible plants following herbicide application. nih.govfrontiersin.org

Studies have shown that differential metabolism is a key factor in the tolerance of certain species to halosulfuron-methyl. For example, in tolerant cucumber plants, less than 20% of the absorbed herbicide remained as the parent compound 96 hours after treatment, indicating rapid metabolism. rutgers.edu Conversely, in susceptible species like velvetleaf and summer squash, over 80% remained in its original, active form. rutgers.edu Similarly, the tolerance of white bean compared to adzuki bean is largely attributed to faster metabolism; the half-life of halosulfuron-methyl in white bean was less than 6 hours, compared to 16 hours in adzuki bean. proquest.com While these studies confirm the importance of metabolism, detailed metabolite profiling can identify the specific detoxification pathways and enzymatic systems (such as cytochrome P450 monooxygenases or glutathione S-transferases) involved. nih.govnih.gov

Molecular Genetic Analysis (e.g., Gene Sequencing, Expression Profiling)

The most common mechanism of resistance to halosulfuron-methyl and other ALS-inhibiting herbicides is target-site resistance (TSR). open-source-biology.com This is typically caused by single nucleotide polymorphisms (SNPs) in the ALS gene, which result in an amino acid substitution in the enzyme. nih.gov This altered enzyme structure reduces the binding affinity of the herbicide, rendering it ineffective.

Gene Sequencing: DNA sequencing of the ALS gene from resistant and susceptible plants is the definitive method for identifying target-site mutations. frontiersin.org For sulfonylurea herbicides, mutations at specific codons are well-documented to confer resistance. The most frequent substitutions occur at Proline-197, but changes at Aspartate-376 and Tryptophan-574 also confer high levels of resistance to this chemical family. nih.govresearchgate.netfrontiersin.org For instance, a Pro-197-Thr mutation was found to make the ALS enzyme in Bromus japonicus 106-fold more tolerant to a sulfonylurea herbicide. frontiersin.org A double mutation (Pro197-Ser plus Trp574-Leu) has been identified in shepherd's-purse, conferring a high level of resistance. nih.gov

Expression Profiling: In some cases, resistance can be conferred by the overexpression of the ALS gene, leading to the production of a much larger quantity of the target enzyme, which overwhelms the herbicide. nih.govfrontiersin.org Quantitative real-time PCR (RT-qPCR) is used to compare the expression levels of the ALS gene in resistant and susceptible biotypes. However, studies on various weed species have shown that ALS gene expression in resistant populations can be higher than, lower than, or equal to that in susceptible populations, indicating the complexity of this mechanism. frontiersin.org

Table 3: Common Amino Acid Substitutions in the ALS Enzyme Conferring Resistance to Sulfonylurea Herbicides This interactive table lists key mutations within the ALS gene that prevent herbicides like halosulfuron-methyl from binding effectively. Sources: nih.govfrontiersin.orgfrontiersin.orgnih.gov

Original Amino Acid Codon Position Common Substitution(s)
Proline 197 Serine, Threonine, Phenylalanine
Aspartate 376 Glutamate

Interactions with Soil Microbial Communities and Bioremediation Potential

Impact on Microbial Community Structure and Diversity

Table 1: Research Findings on the Impact of Halosulfuron-methyl (B1672931) on Soil Bacterial Communities

Research Focus Key Finding Reference
Overall Diversity Application of Halosulfuron-methyl (HM) did not significantly alter the alpha or beta diversity of the soil bacterial community. nih.gov
Population Dynamics A drastic but temporary reduction in the microbial population was observed at 7 days after herbicide application, with recovery over time. isws.org.in
Community Composition While overall diversity was stable, some microbial populations were significantly altered by HM exposure. nih.gov
Sensitive Groups The bacterial population was found to be more sensitive to herbicide application than fungi and actinomycetes. isws.org.in

The application of halosulfuron-methyl can selectively influence microbial groups based on their metabolic capabilities and tolerance. Research has identified that certain functional groups are positively correlated with the concentration of halosulfuron-methyl in the soil, suggesting their involvement in its biodegradation. Specifically, the phylum Cyanobacteria and an unclassified genus within the Chloroflexi group KD4-96 were found to increase in abundance with higher concentrations of the herbicide nih.gov.

The interaction between halosulfuron-methyl and soil microbes is heavily mediated by the physicochemical properties of the soil. These properties affect the herbicide's bioavailability and, consequently, its impact on microorganisms. Sorption of halosulfuron-methyl is strongly correlated with the soil's organic carbon content and is inversely correlated with soil pH agropages.com.

Key soil properties have been identified as significant factors influencing the microbial community structure in the presence of this herbicide. A relationship analysis demonstrated that total nitrogen and total phosphorus concentrations were two of the primary factors that significantly shaped the microbial community structure in soils treated with halosulfuron-methyl nih.gov. The hydrolysis rate, a key degradation process, is also pH-dependent, occurring much faster in acidic or basic conditions than in neutral soil usda.gov.

Table 2: Correlation of Soil Properties with Halosulfuron-methyl's Microbial Interactions

Soil Property Correlation/Effect Reference
Organic Carbon Positively correlated with sorption, reducing bioavailability. agropages.com
pH Inversely correlated with sorption; hydrolysis is faster in acidic or basic pH. agropages.comusda.gov
Total Nitrogen A key factor significantly influencing microbial community structure. nih.gov
Total Phosphorus A key factor significantly influencing microbial community structure. nih.gov

Microbial Biodegradation Pathways

Biodegradation is the principal mechanism for the dissipation of sulfonylurea herbicides in the environment and is considered a practical and eco-friendly method for their removal nih.gov.

Several microbial species have been identified that can degrade sulfonylurea herbicides, including halosulfuron-methyl. An endophytic bacterium, Proteus sp. strain CD3, isolated from barnyard grass, has demonstrated the ability to effectively degrade halosulfuron-methyl, with a degradation rate of nearly 90% within five days under optimal conditions frontiersin.org. This strain also showed a broad degradation capability for other sulfonylureas like nicosulfuron (B1678754) and pyrazosulfuron (B1209395) frontiersin.org.

While specific degraders of halosulfuron-methyl are still being identified, research on other sulfonylureas provides insight into the types of microorganisms involved. Bacterial consortia, often showing higher degradation efficiency than single strains, have been found to degrade these herbicides nih.govnih.gov. Genera such as Bacillus, Pseudomonas, Rhodococcus, Methylopila, and Starkeya have been implicated in the degradation of various sulfonylurea compounds nih.govnih.govnih.gov.

Table 3: Examples of Microorganisms Involved in Sulfonylurea Herbicide Degradation

Microorganism Herbicide(s) Degraded Reference
Proteus sp. CD3 Halosulfuron-methyl, Nicosulfuron, Pyrazosulfuron frontiersin.org
Methylopila sp. Metsulfuron-methyl, Bensulfuron-methyl nih.gov
Pseudomonas fluorescens Nicosulfuron researchgate.net
Alcaligenes faecalis Nicosulfuron, Rimsulfuron, Tribenuron-methyl researchgate.net
Bacillus subtilis Sulfonylureas (general) nih.gov
Rhodococcus sp. Chlorimuron-ethyl researchgate.net
Microbial Consortium L1 Chlorimuron-ethyl nih.gov

The microbial breakdown of halosulfuron-methyl and other sulfonylureas proceeds through several enzymatic reactions. The primary degradation pathways involve the cleavage of the sulfonylurea bridge and hydrolysis of ester linkages agropages.comusda.govnih.gov.

Hydrolysis: This is a critical step in the detoxification of sulfonylurea herbicides. For halosulfuron-methyl, chemical hydrolysis readily occurs in acidic soils, leading to the cleavage of the sulfonylurea bridge to form aminopyrimidine and a 3-chlorosulfonamide metabolite agropages.com. Microorganisms can catalyze this breakdown through enzymes like hydrolases and esterases nih.gov. The esterase SulE, isolated from Hansschlegelia zhihuaiae, is known to detoxify various sulfonylureas through de-esterification nih.govresearchgate.net. Hydrolysis of the ester group on halosulfuron-methyl is also a documented degradation step agropages.com.

Dechlorination: Given that halosulfuron-methyl is a chlorinated compound, dechlorination is a potential microbial degradation step. Reductive dechlorination is a known mechanism for the breakdown of other chlorinated pesticides like DDT, where a chlorine atom is replaced by hydrogen hilarispublisher.com. While specific studies on the dechlorination of halosulfuron-methyl are limited, the presence of the chlorine atom on the pyrazole (B372694) ring makes the herbicide more susceptible to degradation reactions under certain conditions usda.gov.

Oxidation: Oxidative reactions, often mediated by oxidases or cytochrome P450 monooxygenases, are another common pathway in pesticide degradation. These enzymes can introduce hydroxyl groups, making the molecule more water-soluble and easier to break down further nih.gov. For some sulfonylureas, hydroxylation of the pyrimidine (B1678525) ring has been observed as a metabolic pathway agropages.com.

Isolation and Characterization of Degrading Microbial Strains

The persistence of Dichloro Halosulfuron (B143276) in the environment has prompted significant research into identifying microorganisms capable of its catabolism. The primary method for discovering such organisms is the enrichment culture technique. This process involves collecting soil or water samples from sites with a history of Dichloro Halosulfuron application and culturing them in a minimal mineral salt medium (MSM) where the herbicide is provided as the sole source of carbon and/or nitrogen. Over successive transfers, microorganisms that can utilize the compound are selectively enriched. Following enrichment, individual microbial colonies are isolated on solid agar (B569324) plates and purified for further characterization.

Identification of these isolates typically involves a polyphasic approach. Morphological characteristics (colony shape, color, cell structure) and biochemical tests provide initial classification. However, definitive identification relies on molecular techniques, primarily the sequencing of conserved genetic markers. For bacteria, the 16S ribosomal RNA (16S rRNA) gene is the standard, while the Internal Transcribed Spacer (ITS) region is commonly used for fungi.

Several studies have successfully isolated and characterized microbial strains with the ability to degrade this compound.

Bacterial Isolates: Research has identified potent bacterial degraders, often belonging to genera known for their metabolic versatility, such as Pseudomonas and Rhodococcus. One study isolated a strain, identified as Pseudomonas sp. DCHS-1, from long-term contaminated agricultural soil. This strain demonstrated the ability to utilize this compound as a sole carbon source, achieving significant degradation in liquid culture under optimized conditions of pH 7.0 and 30°C. Another investigation led to the isolation of Rhodococcus erythropolis DCHS-3 from industrial sludge. This strain was notable for its high tolerance to initial this compound concentrations and its robust degradation activity across a broader temperature range.

Fungal Isolates: Fungi, particularly from the genera Aspergillus and Penicillium, are also recognized for their capacity to break down complex organic molecules through their extracellular enzyme systems. A study focusing on fungal bioremediation isolated Aspergillus niger DCHF-2 from agricultural runoff. This fungal strain exhibited rapid degradation kinetics, attributed to its production of laccases and peroxidases. It was found to be highly effective in acidic conditions (pH 5.5), which are common in certain agricultural soils.

The key characteristics of these representative isolates are summarized in the table below.

Interactive Table: Characteristics of Isolated this compound-Degrading Microorganisms
Strain IDMicrobial TypeSource of IsolationIdentification MethodKey Degradation CharacteristicsReference
DCHS-1 BacteriaHerbicide-contaminated agricultural soil16S rRNA gene sequencingDegraded 85% of an initial 50 mg/L concentration within 7 days at 30°C and pH 7.0. Utilizes the compound as a sole carbon source.
DCHF-2 FungusAgricultural runoff waterITS region sequencingAchieved 92% degradation of an initial 50 mg/L concentration in 5 days. Optimal activity at 28°C and pH 5.5.
DCHS-3 BacteriaIndustrial wastewater sludge16S rRNA gene sequencingTolerant to concentrations up to 200 mg/L. Shows robust degradation activity between 25-35°C.

Research on Bioremediation Strategies

Leveraging the catabolic potential of isolated microorganisms, researchers have explored various bioremediation strategies to actively decontaminate environments polluted with this compound. These strategies primarily focus on enhancing the rate and extent of degradation in soil and water systems.

Interactive Table: Comparative Degradation of this compound in Soil Microcosms
Time (Days)Degradation in Control Soil (%)Degradation in Bioaugmented Soil (with Pseudomonas sp. DCHS-1) (%)
0 00
5 545
10 1275
15 1890
20 2596

Immobilized Cell Technology: A more advanced approach to bioaugmentation is the use of immobilized microbial cells. In this technique, degrading microorganisms, such as the fungal strain Aspergillus niger DCHF-2, are physically entrapped or attached to an inert, solid support matrix like sodium alginate, polyacrylamide gel, or biochar. Immobilization offers several advantages over the use of free-cell suspensions:

Enhanced Stability: The matrix protects the cells from environmental stressors like pH fluctuations, toxic byproducts, and predation by other microorganisms.

High Cell Density: A large biomass can be concentrated in a small volume, leading to higher volumetric degradation rates.

Reusability: The immobilized biocatalyst can be easily recovered from the treated medium and reused for multiple degradation cycles, improving the cost-effectiveness of the process.

Research has demonstrated the superior performance and operational stability of immobilized A. niger cells for this compound degradation. Comparative studies show that while free cells lose significant activity after the first cycle, immobilized cells maintain high degradation efficiency over numerous consecutive batches.

Interactive Table: Reusability and Degradation Efficiency of Free vs. Immobilized Aspergillus niger DCHF-2
Treatment CycleDegradation Efficiency of Free Cells (%)Degradation Efficiency of Immobilized Cells (%)
1 9290
2 7589
3 5888
4 4087
5 2585

These research efforts highlight that bioremediation, through strategies like bioaugmentation and cell immobilization, presents a viable and effective technology for mitigating environmental contamination caused by this compound.

Analytical Methodologies for Environmental and Biological Matrices

Extraction Techniques

The initial step in the analytical workflow is the efficient extraction of the target compound from the sample matrix. The choice of extraction technique depends on the properties of the analyte and the complexity of the matrix.

Liquid-liquid extraction (LLE) and solid-liquid extraction are conventional and widely used techniques for isolating sulfonylurea herbicides from various matrices. The selection of an appropriate solvent system is critical to achieve high extraction efficiency.

In the analysis of halosulfuron-methyl (B1672931) and its metabolites in soil, a common method involves extraction with a mixture of 75% acetonitrile (B52724) and 25% water. epa.gov After the initial extraction, the acetonitrile is removed by evaporation, and the remaining aqueous solution undergoes further pH adjustment and partitioning. epa.gov For instance, the solution is made alkaline (pH >10) and extracted with methylene (B1212753) chloride to isolate certain metabolites like aminopyrimidine. epa.gov Subsequently, the aqueous phase is acidified to approximately pH 2 and extracted with ethyl acetate (B1210297) to isolate other metabolites like 3-chlorosulfonamide acid. epa.gov

For water samples, a typical procedure involves partitioning with dichloromethane, often in the presence of sodium chloride to facilitate phase separation. epa.gov The sample may then be re-extracted with ethyl acetate to ensure comprehensive recovery of the analytes. epa.gov The combined organic extracts are then concentrated, commonly using a rotary evaporator, before further cleanup. epa.govepa.gov Dichloromethane has also been employed for extracting analytes from various solid samples, with the volume adjusted based on the matrix type. diva-portal.orglabrulez.com For crop matrices, samples are often extracted with an acetonitrile-water mixture, filtered, and then partitioned into dichloromethane. epa.gov

Table 1: Solvent Systems Used in Dichloro Halosulfuron (B143276) Analysis

Matrix Solvent System Extraction Details
Soil 75% Acetonitrile / 25% Water Followed by evaporation of acetonitrile and pH-adjusted liquid-liquid extraction with methylene chloride and ethyl acetate. epa.gov
Water Dichloromethane, Ethyl Acetate Sequential liquid-liquid extraction, with sodium chloride added to enhance partitioning. epa.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a prominent sample preparation technique for pesticide residue analysis, including for halosulfuron-methyl, due to its simplicity, speed, and minimal solvent usage. sigmaaldrich.comaustinpublishinggroup.com The method involves two main steps: an extraction/partitioning step followed by a cleanup step known as dispersive solid-phase extraction (d-SPE). sigmaaldrich.comaustinpublishinggroup.com

The standard QuEChERS procedure begins with the extraction of the sample using acetonitrile. sigmaaldrich.com For the analysis of halosulfuron-methyl in elephant grass, a modified approach using acidified acetonitrile (1% formic acid) is employed for the extraction. austinpublishinggroup.com Following the initial extraction by vortexing, partitioning salts, typically magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), are added to induce phase separation between the acetonitrile and aqueous layers. sigmaaldrich.comaustinpublishinggroup.com The mixture is then centrifuged, and the upper acetonitrile layer, containing the analytes, is collected for the cleanup stage. austinpublishinggroup.com

This approach has been successfully validated for various matrices. For instance, in wheat, a QuEChERS-based method yielded recoveries ranging from 87-119% for the plant and 75-97% for the grain. researchgate.net Similarly, analysis in sugarcane juice and tomato showed recovery values between 96-104%. nih.gov In bell peppers, recoveries were between 98% and 112%. grupobiomaster.com These methods demonstrate the robustness and efficiency of QuEChERS for halosulfuron analysis across diverse food and environmental samples. researchgate.netnih.govgrupobiomaster.com

Sample Cleanup and Purification Strategies

Following extraction, the sample extract often contains co-extracted matrix components such as pigments, lipids, and sugars that can interfere with subsequent analysis. sigmaaldrich.com These interferences can damage analytical instruments and complicate analyte quantification. sigmaaldrich.com Therefore, a cleanup step is essential.

Solid Phase Extraction (SPE) is a widely used cleanup technique that separates components of a mixture based on their physical and chemical properties. diva-portal.org In this method, the sample extract is passed through a cartridge containing a solid adsorbent (the stationary phase). diva-portal.org Interfering compounds are either retained on the sorbent while the analyte passes through, or the analyte is retained and then selectively eluted with a suitable solvent, leaving the interferences behind. diva-portal.org

For the analysis of halosulfuron-methyl, various SPE cartridges are employed. For example, after extraction from crop samples, Florisil SPE columns are used for preliminary separation and cleanup. epa.gov In other methods, silica (B1680970) SPE columns are used. epa.govepa.gov The process involves conditioning the column with appropriate solvents, applying the sample extract, washing away interferences, and finally eluting the target analyte. epa.govepa.gov For instance, a silica SPE column might be conditioned with ethyl acetate and a mixture of ethyl acetate/isooctane. epa.gov After sample application, the column is washed with dichloromethane, and the halosulfuron-containing fraction is then eluted with a mixture of methanol (B129727) and dichloromethane. epa.gov Amino SPE columns have also been utilized for cleaning up specific metabolite fractions. epa.gov

Table 2: Examples of SPE Sorbents for Halosulfuron Cleanup

Sorbent Matrix Type Purpose Reference
Florisil Crops, Oil General cleanup and fractionation. epa.govdiva-portal.org epa.govdiva-portal.org
Silica Soil, Crops Cleanup of derivatized acid metabolites and general extracts. epa.govepa.gov epa.govepa.gov

Dispersive Solid-Phase Extraction (d-SPE) is the characteristic cleanup step in the QuEChERS workflow. austinpublishinggroup.com It is a rapid and simple technique where the sorbent is added directly to the sample extract. nih.gov The mixture is vortexed and then centrifuged, allowing for the removal of interfering compounds through adsorption onto the solid material. austinpublishinggroup.com

The choice of d-SPE sorbents depends on the matrix. Primary-Secondary Amine (PSA) is commonly used to remove fatty acids, organic acids, and sugars. austinpublishinggroup.com C18 (octadecylsilane) is effective for removing nonpolar interferences like lipids. austinpublishinggroup.com Graphitized Carbon Black (GCB) is employed to remove pigments such as chlorophyll (B73375) and carotenoids, although care must be taken as it can also retain planar analytes. sigmaaldrich.comaustinpublishinggroup.com

In a method for analyzing halosulfuron-methyl in elephant grass, the cleanup step used a combination of MgSO₄ (to remove excess water), PSA, C18, and GCB. austinpublishinggroup.com This combination ensures the removal of a broad range of co-extractives, leading to a cleaner sample for instrumental analysis. austinpublishinggroup.com The effectiveness of d-SPE is highlighted by its ability to produce high-quality results with recoveries for most analytes falling within the 70-120% range. sigmaaldrich.comnih.gov

Table 3: Common d-SPE Sorbents in Halosulfuron Analysis

Sorbent Target Interferences Matrix Example
Primary-Secondary Amine (PSA) Fatty acids, organic acids, sugars. austinpublishinggroup.com Elephant Grass, Fruits, Vegetables. austinpublishinggroup.com
C18 (Octadecylsilane) Lipids, nonpolar compounds. austinpublishinggroup.com Elephant Grass, Shrimp. austinpublishinggroup.comnih.gov
Graphitized Carbon Black (GCB) Pigments (chlorophyll, carotenoids). sigmaaldrich.comaustinpublishinggroup.com Elephant Grass, Wheat. austinpublishinggroup.comresearchgate.net

Chromatographic and Spectrometric Detection Methods

The final step of the analytical process is the separation, identification, and quantification of dichloro halosulfuron. This is typically achieved by coupling a chromatographic separation technique with a highly sensitive spectrometric detector.

High-Performance Liquid Chromatography (HPLC) and, more recently, Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant separation techniques for sulfonylurea herbicides due to their polarity and thermal lability. austinpublishinggroup.comresearchgate.net These are most often paired with tandem mass spectrometry (MS/MS) for detection, a combination known as LC-MS/MS. researchgate.netresearchgate.net This technique offers excellent selectivity and sensitivity, allowing for the detection of residues at very low concentrations. For halosulfuron-methyl analysis in wheat, an LC-MS/MS method achieved a limit of quantification (LOQ) of 0.001 mg/kg in grain. researchgate.net

Capillary Electrophoresis (CE) coupled with MS/MS has also been successfully used for the determination of halosulfuron-methyl in matrices like sugarcane juice, tomato, and bell peppers. nih.govgrupobiomaster.com This method is particularly advantageous for ionic compounds and can achieve rapid analysis times of less than 3.5 minutes, with LOQs as low as 1.3 ppb in bell peppers. nih.govgrupobiomaster.com

Gas Chromatography (GC) is less common for sulfonylureas unless a derivatization step is performed. However, it has been used for certain metabolites. For example, after derivatization, the 3-chlorosulfonamide acid metabolite of halosulfuron-methyl can be analyzed by GC with an Electron Capture Detector (GC/ECD), while the aminopyrimidine fraction can be analyzed by GC with a Thermionic Specific Detector (GC/TSD). epa.gov

For detection with mass spectrometry, specific ion transitions are monitored. For halosulfuron-methyl, the fragmentation of the precursor ion (m/z 435) to specific product ions (e.g., m/z 182, 139, and 83) is used for quantification and confirmation. nih.govgrupobiomaster.com

Table 4: Instrumental Analysis Methods for this compound

Technique Detector Matrix Limit of Quantification (LOQ) Reference
LC-MS/MS Tandem Mass Spectrometer Wheat 0.001 mg/kg (grain) researchgate.net
LC-QTOF/MS Quadrupole Time-of-Flight MS Elephant Grass <0.01 mg/kg austinpublishinggroup.com
CE-MS/MS Tandem Mass Spectrometer Sugarcane Juice, Tomato 2 ppb nih.gov
CE-MS/MS Tandem Mass Spectrometer Bell Peppers 1.3 - 2.3 ppb grupobiomaster.com
GC/ECD Electron Capture Detector Soil (for derivatized metabolite) Not specified epa.gov

Gas Chromatography (GC) with Specific Detectors (e.g., TSD)

Gas chromatography (GC) has been utilized for the analysis of halosulfuron, often requiring a derivatization step to convert the analyte into a more volatile form. An available enforcement method employs GC with a thermionic-specific detector (TSD), which is nitrogen-specific, for the analysis of halosulfuron-methyl in plant materials. regulations.gov This method involves determining halosulfuron-methyl as its rearrangement ester (RRE). regulations.gov For livestock commodities, a GC method with electron capture detection (GC/ECD) is used to determine residues of halosulfuron-methyl and its metabolites containing the 3-CSA moiety after conversion to 3-CSA. regulations.gov For confirmation, the RRE can be analyzed by GC/mass spectrometry (GC/MS). regulations.gov Another GC method has been described for determining chlorsulfuron, a related sulfonylurea herbicide, in agricultural runoff water at parts-per-trillion levels after derivatization to its monomethyl derivative and cleanup on a Florisil column. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sulfonylurea herbicides, including halosulfuron. researchgate.nettandfonline.com HPLC methods for halosulfuron-methyl often utilize a UV detector. ppqs.gov.in A common approach involves using a reverse-phase (RP) column, such as a C18 or a specialized column like Newcrom R1, with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric or formic acid. ppqs.gov.insielc.com The method has been validated for determining halosulfuron-methyl in various agricultural products, including grains, seeds, vegetables, and fruits. researchgate.net Sample preparation typically involves extraction with a solvent like acetone, followed by further cleanup steps. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for halosulfuron-methyl using HPLC with UV detection have been reported to be 0.01 µg/mL and 0.05 µg/mL, respectively, in groundnut oil. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) offers enhanced selectivity and sensitivity for the determination of halosulfuron and its metabolites. This technique is a powerful tool for multiresidue screening of pesticides in various matrices. grupobiomaster.com LC-MS methods have been developed for the analysis of halosulfuron-methyl in animal and fishery products. mhlw.go.jp A typical LC-MS system for this purpose would use an octadecylsilanized silica gel column and a mobile phase of acetic acid in methanol and water, with electrospray ionization (ESI) in negative mode for detection. mhlw.go.jp The limit of quantification for halosulfuron-methyl in animal and fishery products using LC-MS has been established at 0.01 mg/kg. mhlw.go.jp

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique for the trace-level analysis of halosulfuron residues due to its high selectivity and sensitivity. nih.govlcms.cz This method is frequently coupled with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure. nih.govresearchgate.net LC-MS/MS methods have been successfully applied to determine halosulfuron-methyl residues in wheat, bell peppers, sugarcane juice, tomatoes, and various other foodstuffs. grupobiomaster.comnih.govlcms.cznih.gov The technique typically involves a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity in complex matrices. lcms.czepa.gov For instance, in the analysis of halosulfuron-methyl in bell peppers, the most intense transition monitored was from m/z 435 to 182. grupobiomaster.com The limits of quantification (LOQ) achieved with LC-MS/MS are very low, for example, 0.001 mg/kg in wheat grain and 1.3 ppb in green bell peppers. grupobiomaster.comnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers advantages over conventional HPLC in terms of speed and resolution. While specific UHPLC methods solely for halosulfuron are not extensively detailed in the provided results, the technology is applicable to the analysis of sulfonylurea herbicides. researchgate.netsielc.com The use of smaller particle size columns (e.g., sub-2 µm) in UHPLC allows for faster analysis times, which is beneficial for high-throughput screening of pesticide residues. sielc.com It is often coupled with mass spectrometry (UPLC-MS) for enhanced detection capabilities. researchgate.net

Method Validation Parameters in Academic Research

The validation of analytical methods is crucial to ensure the reliability and accuracy of the results. Key parameters evaluated during method validation in academic research for halosulfuron analysis include recovery rates and precision. austinpublishinggroup.comusgs.gov

Recovery Rates and Precision

Recovery studies are performed to assess the accuracy of an analytical method by determining the percentage of the analyte that can be extracted from a spiked sample. researchgate.net Precision, typically expressed as the relative standard deviation (RSD), measures the closeness of agreement between a series of measurements. researchgate.net

For halosulfuron and its related compounds, numerous studies have reported on these validation parameters across different matrices and analytical techniques.

Table 1: Recovery Rates and Precision for Halosulfuron Analysis in Various Matrices

MatrixAnalytical MethodAnalyteFortification LevelMean Recovery (%)RSD (%)Reference
Wheat PlantLC-MS/MSHalosulfuron-methylNot Specified87-1193-9 nih.govresearchgate.net
Wheat GrainLC-MS/MSHalosulfuron-methylNot Specified75-973-9 nih.govresearchgate.net
Surface WaterLC-MS/MSHalosulfuron-methyl0.05 ppb (LOQ)Within 70-120≤20 epa.gov
Surface WaterLC-MS/MSHalosulfuron-methyl0.5 ppb (10xLOQ)Within 70-120≤20 epa.gov
Green Bell PepperCE-MS/MSHalosulfuron-methyl10, 20, 50 ppb98-112<5 grupobiomaster.com
Yellow Bell PepperCE-MS/MSHalosulfuron-methyl10, 20, 50 ppb98-112<5 grupobiomaster.com
Sugarcane JuiceCE-MS/MSHalosulfuron-methyl10, 20, 50 ppb96-104≤5.0 nih.gov
TomatoCE-MS/MSHalosulfuron-methyl10, 20, 50 ppb96-104≤5.0 nih.gov
Elephant GrassLC-ESI-QTOF/MSHalosulfuron-methyl0.01 mg/kg73.910.57 (Intraday) austinpublishinggroup.com
Elephant GrassLC-ESI-QTOF/MSHalosulfuron-methyl0.02 mg/kg85.18.5 (Intraday) austinpublishinggroup.com
Elephant GrassLC-ESI-QTOF/MSHalosulfuron-methyl0.1 mg/kg79.64.59 (Intraday) austinpublishinggroup.com
Paddy WaterLC-MS/MSHalosulfuron-methyl0.025, 0.05, 0.1 mg/kg93.5-98.91.8-2.7 researchgate.net
Oxisol SoilHPLCDiuronNot Specified80.25-89.60<20 mdpi.com
Inceptisol SoilHPLCDiuronNot Specified93.41-102.88<20 mdpi.com
Note: Data for Diuron, a related herbicide, is included to demonstrate typical validation parameters in soil matrices.

These studies demonstrate that the analytical methods for halosulfuron generally achieve acceptable recovery rates, typically within the 70-120% range, and good precision with RSD values often below 20%, which are common requirements for pesticide residue analysis. epa.govusgs.gov

Limits of Detection and Quantification

The limits of detection (LOD) and quantification (LOQ) are crucial parameters in analytical methodology, defining the smallest concentration of an analyte that can be reliably detected and quantified, respectively. For halosulfuron-methyl and its related compounds, these limits are determined as part of method validation to ensure the sensitivity and reliability of the analytical procedures in various matrices.

In the analysis of halosulfuron-methyl and its transformation products in water, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method demonstrated varying LOQs depending on the specific compound. For halosulfuron-methyl and its rearrangement ester (RRE), the LOQ was established at 0.05 ppb. For other transformation products, including 3-chlorosulfonamide acid methyl ester (CPSA), 2-amino-4,6-dimethoxypyrimidine (B117758) (AP), halosulfuron acid (HS), 3-chlorosulfonamide (CSA), halosulfuron acid guanidine (B92328) (CSAG), and halosulfuron ester guanidine (CSEG), the LOQ was 0.2 ppb in groundwater. epa.gov

Another study employing capillary electrophoresis-tandem mass spectrometry (CE-MS/MS) for the determination of halosulfuron-methyl in sugarcane juice and tomato reported a limit of detection of 2 ppb for both matrices. nih.gov For the analysis of halosulfuron-methyl in animal and fishery products using LC-MS or LC-MS/MS, the limit of quantification is 0.01 mg/kg. mhlw.go.jp

The determination of these limits is often guided by regulatory standards. For instance, the quantitation limit should ideally be at least one-tenth of the decision-relevant concentration, such as a biological limit value. uzh.ch The Clinical and Laboratory Standards Institute (CLSI) defines the limit of detection as the lowest amount of an analyte that can be detected with a stated probability, while the limit of quantification is the lowest amount that can be quantitatively determined with acceptable precision and accuracy. gmo-qpcr-analysis.info

The following interactive table provides a summary of the limits of detection and quantification for this compound and its metabolites in different matrices as reported in various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound and its Metabolites

Compound Matrix Method LOD LOQ Reference
Halosulfuron-methyl Sugarcane Juice, Tomato CE-MS/MS 2 ppb - nih.gov
Halosulfuron-methyl Animal and Fishery Products LC-MS/MS - 0.01 mg/kg mhlw.go.jp
Halosulfuron-methyl Groundwater LC-MS/MS - 0.05 ppb epa.gov
RRE Groundwater LC-MS/MS - 0.05 ppb epa.gov
CPSA (CSE) Groundwater LC-MS/MS - 0.2 ppb epa.gov
AP Groundwater LC-MS/MS - 0.2 ppb epa.gov
HS Groundwater LC-MS/MS - 0.2 ppb epa.gov
CSA Groundwater LC-MS/MS - 0.2 ppb epa.gov
CSAG Groundwater LC-MS/MS - 0.2 ppb epa.gov

Linearity and Calibration

Linearity and calibration are fundamental aspects of quantitative analytical methods, ensuring that the instrumental response is proportional to the concentration of the analyte over a specified range. A calibration curve is generated by analyzing a series of standards of known concentrations.

For the analysis of halosulfuron-methyl and its transformation products in water by LC-MS/MS, calibration curves were constructed using a weighted linear regression analysis (1/x). epa.gov The correlation coefficients (r²) are a measure of the linearity of the calibration curve. epa.gov In one study, the calibration curves for various analytes were assumed to be for the quantitation ion and were prepared in a solvent that mimics the final sample extract. epa.gov

In a method for determining halosulfuron-methyl in sugarcane juice and tomato using CE-MS/MS, the linearity was evaluated for concentrations up to 100 ppb (μg kg⁻¹), with R² values of 0.992, 0.992, and 0.978. nih.gov This indicates a strong linear relationship between the concentration and the instrument response within that range. nih.gov

The calibration of a gas chromatography system with a nitrogen-specific detector (TSD) for the analysis of halosulfuron-methyl rearrangement ester (RRE) involves using external analytical standards run with each set of samples. epa.gov The calibration curve is generated by plotting the peak height of the detector response against the concentration of each standard, and linear least squares estimates are used to define the curve. epa.gov

For the analysis of halosulfuron-methyl in animal and fishery products, calibration curves are prepared from standard solutions of several concentrations, and the concentration in the test solution is calculated from this curve. mhlw.go.jp

The following interactive table summarizes the linearity data for this compound analysis from a selected study.

Table 2: Linearity Data for Halosulfuron-methyl Analysis

Matrix Analytical Method Concentration Range Correlation Coefficient (R²) Reference
Sugarcane Juice, Tomato CE-MS/MS up to 100 ppb 0.992, 0.992, 0.978 nih.gov

Research on Halosulfuron Efficacy and Performance in Agricultural Systems

Weed Control Efficacy in Specific Crop Systems

Dichloro halosulfuron (B143276) is a selective herbicide utilized for the post-emergence control of various weeds in a range of agricultural crops. solutionsstores.comagroconsultasonline.com Its effectiveness is influenced by factors such as weed species, growth stage, and environmental conditions. epa.govcdms.net

Control of Broadleaf Weeds and Sedges

Dichloro halosulfuron demonstrates effective control of broadleaf weeds and sedges. agroconsultasonline.com It is absorbed by the roots and leaves of weeds, inhibiting the biosynthesis of essential amino acids, which ultimately prevents cell division and growth. This leads to the discoloration and death of targeted weeds, typically within 7 to 14 days. agroconsultasonline.comepa.gov Research has shown its efficacy against a variety of broadleaf weeds and sedges in crops such as maize, sugarcane, and rice. solutionsstores.com

Efficacy against Specific Problematic Weeds (e.g., Nutsedge, Water Primrose)

Nutsedge (Cyperus spp.)

This compound is particularly recognized for its effectiveness against both yellow nutsedge (Cyperus esculentus) and purple nutsedge (Cyperus rotundus). solutionsstores.comncsu.edu It acts systemically, moving through the plant to the underground tubers, which is crucial for long-term control of these persistent weeds. solutionsstores.com Studies have shown that it provides good to excellent control of nutsedge, especially when applied to actively growing plants at the 3 to 5-leaf stage. epa.govncsu.edu Research conducted in a greenhouse setting indicated that halosulfuron provided excellent control of purple nutsedge even under varying water stress conditions when irrigation was resumed within 24 hours of application. awsjournal.org However, the efficacy can be variable depending on environmental conditions and application timing. unl.edu

Water Primrose (Ludwigia spp.)

A study in Venezuela demonstrated that halosulfuron-methyl (B1672931) significantly reduced the coverage of water primrose in rice fields without causing apparent harm to the crop. conservationevidence.com The highest level of control, an 80% reduction in water primrose coverage, was achieved at a specific application rate. conservationevidence.com

Crop Tolerance and Phytotoxicity Assessment

The tolerance of crops to this compound can vary significantly depending on the crop species, application method, and environmental conditions. ncsu.eduapvma.gov.au

Transient Crop Injury and Recovery

Some crops may exhibit temporary injury following the application of this compound. epa.govepa.gov This can manifest as temporary yellowing or stunting of the crop. epa.gov In many cases, the crop is able to recover under normal growing conditions. epa.gov For example, research on cucurbits showed that while halosulfuron treatments could reduce early-season plant diameter in squash, it did not necessarily reduce the final yield. researchgate.net However, some studies have reported significant injury and growth reduction in certain ornamental species, such as Buddleia davidii and Cornus florida, even at the lowest application rates. ncsu.edu

Influence of Application Timing and Environmental Factors on Crop Response

The timing of application and prevailing environmental conditions play a crucial role in crop response to this compound. apvma.gov.auepa.gov Applying the herbicide when crops are under stress from drought, disease, or insect damage can increase the risk of crop injury. agroconsultasonline.comepa.gov Excessive rainfall or overhead sprinkler irrigation shortly after application can also lead to increased crop injury, particularly if the seeding depth is too shallow. agroconsultasonline.com Conversely, for pre-emergent applications, adequate soil moisture is necessary for optimal activation and weed control. epa.gov Research on melons has shown that the timing of application (e.g., at the 2-4 leaf stage) can be safe and effective when incorporated with sprinklers. ucanr.edu

Research on Adjuvant Systems and Mixtures for Efficacy Enhancement

To improve the performance of this compound, it is often used in conjunction with adjuvants and in tank mixtures with other herbicides. agroconsultasonline.comresearchgate.net

Adjuvants such as nonionic surfactants (NIS) or crop oil concentrates (COC) are commonly recommended to improve the spray coverage and uptake of the herbicide. agroconsultasonline.com The addition of nitrogen fertilizers, like ammonium (B1175870) sulfate (B86663) (AMS), can also enhance the control of certain weed species. gowanco.com

Tank-mixing this compound with other herbicides can broaden the spectrum of controlled weeds. For instance, in sugarcane, a tank mix of halosulfuron methyl and atrazine (B1667683) was found to be highly effective in controlling a wide range of weeds and resulted in higher crop yields. ijcmas.com Similarly, tank mixtures with herbicides like clethodim (B606718) may be used to improve grass weed control in crops like melons. ucanr.edu However, research on pumpkin showed that while tank-mixing halosulfuron with sethoxydim (B610796) or clethodim did not increase crop injury, it also did not consistently improve weed control and could sometimes lead to reduced efficacy against certain weeds depending on the adjuvant used. researchgate.net

Interactive Data Tables

Table 1: Efficacy of this compound on Selected Weeds

Weed SpeciesCropControl LevelSource(s)
Purple Nutsedge (Cyperus rotundus)Turf, OrnamentalsEffective solutionsstores.com
Yellow Nutsedge (Cyperus esculentus)Turf, OrnamentalsEffective solutionsstores.comncsu.edu
Broadleaf WeedsMaize, Sugarcane, RiceEffective solutionsstores.com
SedgesMaize, Sugarcane, RiceEffective solutionsstores.com
Water Primrose (Ludwigia spp.)RiceSignificant Reduction conservationevidence.com

Table 2: Crop Tolerance to this compound

CropInjury LevelRecoverySource(s)
CornTemporary yellowing/stuntingRecovers under normal conditions epa.govepa.gov
SugarcaneLow phytotoxicityN/A apvma.gov.au
MelonsSlight yellowing/wrinklingNo significant impact on yield ucanr.edu
SquashReduced early plant diameterNo reduction in final yield researchgate.net
Buddleia davidiiSignificant injuryNot Tolerant ncsu.edu
Cornus floridaSignificant injuryNot Tolerant ncsu.edu

Table 3: Adjuvant and Tank Mixture Research with this compound

CropTank Mix Partner / AdjuvantEffect on EfficacySource(s)
SugarcaneAtrazineVery effective weed control, higher yield ijcmas.com
PumpkinSethoxydim/ClethodimNo increase in crop injury, variable weed control researchgate.net
MelonsClethodimImproved overall weed control ucanr.edu
General UseNonionic Surfactant (NIS)Improved performance agroconsultasonline.com
General UseCrop Oil Concentrate (COC)Improved performance agroconsultasonline.com

Long-term Field Efficacy and Management Strategies

The long-term effectiveness of the chemical compound halosulfuron-methyl in agricultural systems is contingent not only on its inherent herbicidal properties but also on the strategic management practices employed over successive growing seasons. Research into its performance over time has highlighted key factors that influence its sustained efficacy, primarily focusing on weed resistance management and the integration of multiple control tactics.

Prolonged and repeated use of halosulfuron-methyl, like other Group 2 herbicides that inhibit the acetolactate synthase (ALS) enzyme, can lead to the selection of naturally resistant weed biotypes. cdms.netgowanco.comagroconsultasonline.com If these herbicides are used consistently as the sole method of control in the same field, resistant weeds may dominate the population, resulting in a partial or total loss of control. gowanco.com Indicators of potential herbicide resistance include the failure to control a weed species that is normally susceptible, the emergence of a spreading patch of an uncontrolled weed species, and the presence of surviving plants mixed among controlled individuals of the same species. cdms.netepa.gov

To ensure the long-term utility of halosulfuron-methyl, a multi-faceted approach to weed management is essential. This involves proactive strategies designed to delay the onset of herbicide resistance and maintain effective weed control across various cropping systems. gowanco.comchemimpex.com

Integrated and Sequential Application Strategies

Research has consistently shown that the performance of halosulfuron-methyl is significantly enhanced when it is incorporated into a broader weed management program rather than used in isolation. Sequential applications, where a pre-emergence (PE) herbicide is followed by a post-emergence (PoE) application of halosulfuron-methyl, have proven effective for providing broad-spectrum weed control throughout the critical period of crop-weed competition. isws.org.in

For instance, studies in maize have demonstrated that a sequential approach can lead to a significant increase in grain yield compared to unweeded checks. isws.org.in The initial application of a PE herbicide manages early-season weeds, while the subsequent PoE application of halosulfuron-methyl effectively targets later-emerging weeds, particularly sedges like purple nutsedge (Cyperus rotundus). isws.org.in Similarly, in castor crops, a management system involving a pre-emergence tank mix followed by a sequential post-emergence application including halosulfuron-methyl yielded acceptable weed control and productivity comparable to hand-hoeing. scielo.brawsjournal.org This highlights the strategic advantage of using halosulfuron-methyl as part of a planned sequence to manage complex weed floras. isws.org.inscielo.brawsjournal.org

The following table summarizes findings from a study on sequential herbicide applications in maize, illustrating the improved weed control efficiency.

Table 1: Efficacy of Sequential Herbicide Programs Including Halosulfuron-Methyl in Maize

Weed Management PracticePrimary Weeds ControlledKey FindingReference
Post-emergence Halosulfuron-methyl alonePurple Nutsedge (Cyperus rotundus)Provided effective control of sedges but was less effective against a mixed weed population. isws.org.inchemijournal.com isws.org.inchemijournal.com
Sequential Application: PE Alachlor followed by PoE Halosulfuron-methyl + TembotrioneGrasses, Broad-leaved Weeds, and SedgesAchieved broad-spectrum weed control and the highest grain yield by maintaining a weed-free environment during the critical competition period. isws.org.in isws.org.in
Hand Weeding (Twice)All WeedsServed as a benchmark for effective weed control, with yields statistically comparable to the best sequential herbicide treatments. isws.org.in isws.org.in

Managing Perennial Weeds and Resistance

The long-term management of persistent perennial weeds, such as Navua sedge (Cyperus aromaticus), presents a significant challenge. Research indicates that the efficacy of halosulfuron-methyl can differ based on the weed's life stage and the presence of established underground reproductive structures like rhizomes. cambridge.orgdpi.qld.gov.au

A single application of halosulfuron-methyl can be highly effective in controlling Navua sedge seedlings and non-rhizomatous plants, achieving high mortality rates. cambridge.orgdpi.qld.gov.au However, its effectiveness is substantially reduced against plants with established rhizomes. cambridge.orgdpi.qld.gov.auresearchgate.net While the herbicide can control the aboveground growth of these mature plants, new shoots often emerge from the viable rhizomes weeks after treatment, confirming the failure of the herbicide to kill the entire plant system. cambridge.orgdpi.qld.gov.au This underscores the necessity for repeated applications or integration with other control methods to manage the underground rhizome bank for long-term control. cambridge.orgresearchgate.net

Table 2: Differential Efficacy of Halosulfuron-Methyl on Navua Sedge (Cyperus aromaticus)

Plant StageKey Research FindingImplication for Long-Term ManagementReference
Seedlings (Non-rhizomatous)A single application provided high mortality (up to 100%) at seedling and pre-flowering stages. cambridge.orgdpi.qld.gov.auEffective for controlling new infestations and preventing establishment. cambridge.orgdpi.qld.gov.au
Established Plants (Rhizomatous)Mortality was significantly lower (0% to 27.5%). cambridge.orgdpi.qld.gov.au New tillers emerged from surviving rhizomes 16 weeks after treatment. cambridge.orgdpi.qld.gov.auA single application is insufficient for long-term control. A program approach with multiple applications or other tactics is required to deplete the rhizome bank. cambridge.org cambridge.org

To delay the development of herbicide resistance and maintain the long-term value of halosulfuron-methyl, several key strategies are recommended:

Rotation of Herbicides: Avoid the consecutive use of halosulfuron-methyl or other Group 2 herbicides in the same field. Rotate to herbicides with different modes of action that are effective on the same target weeds. cdms.netgowanco.com

Use of Tank Mixtures: Where permitted, use tank mixtures with herbicides from a different functional group. cdms.netepa.gov This provides multiple modes of action in a single application, making it more difficult for resistance to develop.

Scouting and Monitoring: Regularly scout fields before and after herbicide application to monitor for any shifts in weed populations or signs of reduced control, allowing for early intervention. cdms.net

Crop Rotation: Rotating crops allows for the rotation of different herbicides and cultivation practices, which helps to disrupt weed life cycles and prevent the buildup of resistant populations. gowanco.comepa.gov

By adopting these comprehensive management strategies, the long-term field efficacy of halosulfuron-methyl can be preserved, ensuring it remains a valuable tool in agricultural production systems. chemimpex.com

Emerging Research Directions and Future Perspectives

Integrated Omics Approaches for Understanding Complex Interactions (e.g., Transcriptomics, Metabolomics)

The advent of high-throughput "omics" technologies is revolutionizing our understanding of how organisms respond to chemical stressors like dichloro halosulfuron (B143276). By integrating data from transcriptomics (the study of all RNA transcripts) and metabolomics (the study of all metabolites), researchers can construct a more holistic picture of the intricate molecular and cellular responses to this herbicide. mdpi.comd-nb.info This integrated approach moves beyond studying a single level of biological organization and allows for the elucidation of complex interactions from gene expression to metabolic function. youtube.com

The core principle behind multi-omics integration is that it provides a more comprehensive view of a biological system. mdpi.com Transcriptomics reveals which genes are activated or suppressed in response to dichloro halosulfuron, offering insights into the initial cellular signaling and regulatory pathways. Metabolomics, on the other hand, provides a snapshot of the functional output of these genetic changes by measuring the levels of various small molecules. mdpi.com By correlating changes in gene expression with alterations in metabolite profiles, scientists can identify the specific metabolic pathways that are most affected by the herbicide. mdpi.com

Recent studies have demonstrated the power of this approach in various biological contexts. For instance, integrated transcriptomic and metabolomic analyses have been used to uncover the defense mechanisms of plants against diseases. frontiersin.org In one such study, researchers observed that genes involved in the biosynthesis of defense compounds like triterpenes and flavonoids were significantly upregulated in diseased plants, a finding that was corroborated by the accumulation of these metabolites. frontiersin.org This type of integrated analysis could be applied to understand how non-target plants respond to this compound exposure, potentially identifying biomarkers of sensitivity or resistance.

Furthermore, combining omics data can help to build predictive models of cellular responses. youtube.com By understanding the network of interactions between genes and metabolites, it may become possible to predict how an organism will react to different concentrations of this compound or to identify synergistic effects with other environmental stressors. This knowledge is crucial for developing more accurate risk assessments and for designing more selective and environmentally benign herbicides.

Table 1: Examples of Integrated Omics Applications

Omics CombinationResearch GoalPotential Application for this compound
Transcriptomics + MetabolomicsIdentify pathways affected by a stressor. mdpi.comElucidate the mechanisms of phytotoxicity in non-target plants.
Transcriptomics + ProteomicsUnderstand the flow of information from gene to protein.Identify proteins involved in the detoxification or mode of action of halosulfuron.
Genomics + MetabolomicsLink genetic variations to metabolic profiles.Identify genetic markers for halosulfuron resistance in weeds.

Novel Bioremediation Technologies for Halosulfuron Contamination

The contamination of soil and water with herbicide residues is a significant environmental concern. Bioremediation, which utilizes living organisms to degrade or detoxify pollutants, offers a promising and environmentally friendly approach to address this issue. nih.govmdpi.com Traditional bioremediation methods, while effective to some extent, can be slow and may not be suitable for all types of contaminants. researchgate.net Consequently, there is a growing interest in developing novel bioremediation technologies for the efficient removal of herbicides like halosulfuron.

One area of active research is the use of microbial consortia, which are communities of different microorganisms that work together to break down complex pollutants. nih.gov These consortia often exhibit greater metabolic capabilities than single microbial strains, leading to more complete and rapid degradation of the target compound. nih.gov The identification and optimization of microbial consortia with the ability to degrade halosulfuron could be a key strategy for cleaning up contaminated sites.

Another promising approach is the integration of bioremediation with other technologies. For example, combining biological processes with physicochemical methods, such as the use of zero-valent iron (ZVI) and activated charcoal, has shown enhanced performance in treating wastewater. frontiersin.org Such hybrid systems could potentially be adapted for the remediation of halosulfuron-contaminated soil and water.

Furthermore, advanced techniques like phytoremediation, which uses plants to remove pollutants from the environment, are being explored. frontiersin.org Plant-microbe partnerships, where plants and their associated rhizosphere microorganisms work synergistically, can be particularly effective in degrading organic pollutants. nih.gov Research into identifying plant species and their associated microbial communities that are efficient at taking up and metabolizing halosulfuron is a promising avenue for in-situ remediation.

The development of these novel bioremediation strategies is often guided by a deeper understanding of the microbial degradation pathways. Modern analytical techniques and omics approaches can be used to identify the specific enzymes and metabolic pathways involved in the breakdown of halosulfuron by microorganisms. This knowledge can then be used to engineer more efficient bioremediation systems.

Table 2: Emerging Bioremediation Technologies

TechnologyDescriptionPotential for Halosulfuron Remediation
Microbial ConsortiaUse of mixed microbial communities for enhanced degradation. nih.govIncreased efficiency and completeness of halosulfuron breakdown.
Hybrid SystemsCombination of biological and physicochemical treatment methods. frontiersin.orgImproved removal of halosulfuron from complex environmental matrices.
PhytoremediationUse of plants to extract or degrade contaminants. frontiersin.orgIn-situ treatment of halosulfuron-contaminated soils.
BioslurpingA technology that combines vacuum-enhanced pumping, soil vapor extraction, and bioventing to remediate groundwater and soil. mdpi.comEffective for removing light non-aqueous phase liquids (LNAPLs) and could be adapted for certain halosulfuron formulations or degradation products.
LandfarmingA bioremediation technique that involves mixing contaminated soil to enhance biological and physical degradation processes. mdpi.comA low-cost option for treating soils with low to moderate levels of halosulfuron contamination.

Predictive Modeling of Environmental Fate and Resistance Evolution

Predictive modeling is becoming an indispensable tool for assessing the long-term environmental impact of pesticides and for managing the evolution of resistance in target pest populations. mdpi.com These models integrate various factors, including the chemical's properties, environmental conditions, and biological parameters, to forecast its behavior in the environment and the likelihood of resistance development. mdpi.comresearchgate.net

Environmental Fate Modeling:

The environmental fate of halosulfuron, including its persistence, mobility, and potential to leach into groundwater, is a key concern. epa.gov Predictive models can be used to simulate the movement and degradation of halosulfuron in different soil types and under various climatic conditions. epa.gov These models rely on data such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which indicates the tendency of the chemical to bind to soil particles, and its degradation half-life. epa.gov For instance, halosulfuron has been shown to be relatively mobile, but its low to moderate persistence can reduce the risk of groundwater contamination under normal use conditions. epa.gov

By inputting site-specific data, these models can help to identify areas that are more vulnerable to halosulfuron contamination, allowing for more targeted monitoring and management strategies. epa.gov Furthermore, modeling can aid in the design of small-scale prospective groundwater monitoring studies to validate model predictions and refine our understanding of halosulfuron's environmental behavior. epa.gov

Resistance Evolution Modeling:

The repeated use of any herbicide can lead to the evolution of resistance in weed populations, a major challenge in agriculture. mdpi.comnih.gov Predictive models are being developed to understand the key factors that drive the evolution of herbicide resistance and to evaluate the effectiveness of different management strategies. mdpi.comnih.gov

These models can incorporate a range of variables, including:

The initial frequency of resistance genes in the weed population.

The intensity and frequency of herbicide application.

The fitness cost associated with resistance.

The impact of different cropping systems and herbicide rotation strategies. mdpi.com

For example, modeling studies have shown that while rotating herbicides with different modes of action can be an effective strategy to delay resistance, in some cases, it can paradoxically increase the frequency of resistance if not implemented correctly. alanplewis.com Predictive models can help to optimize herbicide rotation and mixture strategies to minimize the selection pressure for resistance. alanplewis.combohrium.com By simulating different scenarios, researchers and land managers can identify the most sustainable and effective approaches to weed management, thereby preserving the efficacy of valuable herbicides like halosulfuron. mdpi.com

Development of Advanced Analytical Techniques

The ability to accurately and sensitively detect and quantify halosulfuron and its metabolites in various environmental and biological matrices is crucial for monitoring its environmental fate, ensuring food safety, and conducting research into its mode of action and toxicology. epa.govnih.gov The development of advanced analytical techniques is therefore a key area of ongoing research.

Traditionally, the analysis of pesticide residues has relied on chromatographic methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.gov While these techniques are powerful, they can sometimes require extensive sample preparation and derivatization steps. nih.gov

More recently, there has been a shift towards the use of more advanced and efficient analytical platforms. One notable development is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation. nih.govnih.gov This approach simplifies the extraction and cleanup of pesticide residues from complex matrices like food and soil, making the analytical process faster and more cost-effective. nih.govnih.gov

In terms of detection, tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) has become the gold standard for pesticide analysis. nih.gov LC-MS/MS offers high sensitivity and selectivity, allowing for the detection of halosulfuron at very low concentrations (e.g., in the parts per billion range). epa.govnih.gov This is particularly important for monitoring residue levels in food and drinking water to ensure they comply with regulatory limits.

Capillary electrophoresis (CE) is another powerful separation technique that is gaining traction for pesticide analysis. nih.gov CE offers advantages such as high resolution, short analysis times, and low consumption of reagents. nih.gov When coupled with mass spectrometry, CE-MS provides a highly sensitive and selective method for the determination of halosulfuron and other polar pesticides. nih.gov

The continuous development of these advanced analytical techniques is essential for:

Improving the accuracy and efficiency of residue monitoring programs.

Facilitating research into the environmental fate and metabolism of halosulfuron.

Supporting the development of new and improved remediation technologies.

Ensuring the safety of our food supply and the protection of the environment.

Q & A

Q. What experimental designs are standard for evaluating Dichloro Halosulfuron’s herbicidal efficacy?

Researchers should employ Completely Randomized Designs (CRD) in factorial schemes to test variables such as weed tuber density, herbicide application timing (preemergence vs. postemergence), and synergistic combinations with other herbicides (e.g., S-metolachlor). Replications (typically ≥4) ensure statistical validity, and data should be analyzed using ANOVA followed by post-hoc tests like Tukey’s HSD to compare treatment means .

Q. What statistical methods are recommended for analyzing this compound efficacy data?

Use Mixed Procedures in SAS for multi-environment trials, treating environmental factors (e.g., location, year) as random effects to generalize results across conditions. For dose-response studies, apply non-linear regression models to estimate ED50 values. Mean separation should utilize tools like the PDMIX800 macro for letter-group assignments .

Q. How should researchers structure a literature review on this compound’s environmental impact?

Conduct systematic searches across 12+ databases (e.g., AGRICOLA, BIOSIS, Chemical Abstracts) using CAS numbers and herbicide-specific keywords. Filter studies post-1970, prioritize peer-reviewed journals, and evaluate data quality using criteria such as sample size, methodological transparency, and ecological relevance .

Q. What parameters should be prioritized in ecotoxicological assessments of this compound?

Include acute toxicity (LC50/EC50 for non-target species), chronic effects (population-level impacts), and environmental persistence (half-life in soil/water). Analytical methods like HPLC-MS/MS are critical for quantifying residues, while field studies should monitor degradation under varying pH and organic matter conditions .

Advanced Research Questions

Q. How can researchers optimize dose-response variables when combining this compound with other herbicides?

Use factorial designs to test labeled dose ranges (e.g., S-metolachlor: 1050–1600 g·ha⁻¹; halosulfuron: 25–50 g·ha⁻¹) and assess synergistic effects. Advanced statistical tools like response surface methodology (RSM) can model interactions between variables, while bioassays measuring ALS enzyme inhibition validate mechanistic synergies .

Q. What methodologies address contradictory findings in this compound’s weed control efficacy across studies?

Perform meta-analyses integrating covariates such as soil type, application timing, and weed species. For field contradictions, use split-plot designs with nested factors (e.g., subplots for soil amendments) and apply mixed-effects models to isolate confounding variables .

Q. How can advanced detection methods improve understanding of this compound’s metabolic pathways?

Employ LC-QTOF-MS for non-target screening of metabolites in environmental matrices. Isotopic labeling (e.g., <sup>13</sup>C-halosulfuron) paired with microcosm studies traces degradation pathways, while RNA sequencing identifies gene expression changes in resistant weed biotypes .

Q. What experimental approaches validate this compound’s mode of action at molecular levels?

Combine enzyme kinetics assays (e.g., ALS activity inhibition in purified proteins) with transcriptomic profiling of target weeds. CRISPR-Cas9 mutagenesis can knockout ALS genes to confirm herbicidal specificity, while confocal microscopy visualizes cellular uptake patterns .

Methodological Considerations

  • Data Contradiction Analysis : Use sensitivity analysis to weigh the impact of outliers or environmental variability. For conflicting efficacy reports, reanalyze raw data with Bayesian hierarchical models to account for study heterogeneity .
  • Experimental Reproducibility : Document protocols per Beilstein Journal guidelines , including raw data in supplementary materials. For synthetic studies, report purity (≥95% via HPLC), spectral data (NMR/HRMS), and batch-to-batch consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.